![molecular formula C19H15FN2O2S B2494021 (2-(3-Fluorophenyl)thiazolidin-3-yl)(5-phenylisoxazol-3-yl)methanone CAS No. 2034287-07-3](/img/structure/B2494021.png)
(2-(3-Fluorophenyl)thiazolidin-3-yl)(5-phenylisoxazol-3-yl)methanone
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Overview
Description
The compound is part of a broader class of molecules that have been synthesized and characterized for various structural and functional analyses. These compounds are notable for their inclusion in studies related to their antibacterial activity and potential applications in material science and pharmaceuticals. Their synthesis often involves complex reactions to incorporate specific functional groups that confer desired properties.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step processes that include condensation, cyclization, and functionalization reactions. For example, novel compounds have been synthesized by reacting specific precursors under controlled conditions to yield products that are then further reacted to introduce additional functional groups or to complete the formation of the compound's core structure.
Molecular Structure Analysis
Molecular structure characterization is commonly performed using techniques such as UV, IR, NMR, and mass spectrometry. X-ray diffraction studies have also been used to confirm the structure of synthesized compounds, providing detailed information about their crystal systems and molecular conformations. Density functional theory (DFT) calculations have been utilized to understand the equilibrium geometry, bonding features, and vibrational wave numbers of compounds.
Chemical Reactions and Properties
Chemical reactions involving these compounds can include various types of bond formation and cleavage, influenced by the presence of electron-withdrawing or electron-donating groups. The reactivity of these compounds can be explored through their participation in reactions under different conditions, revealing insights into their chemical stability and reaction mechanisms.
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystallinity, are influenced by their molecular structure. The presence of specific functional groups and the overall molecular geometry can affect these properties, which are crucial for determining the compounds' suitability for different applications.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards various reagents, are essential for understanding the behavior of these compounds in chemical reactions. Studies often explore how substitutions on the molecule affect its reactivity, providing insights into how these compounds can be modified or utilized in different chemical contexts.
References:
- M. Shahana, A. Yardily (2020). SYNTHESIS, SPECTRAL CHARACTERIZATION, DFT, AND DOCKING STUDIES OF NOVEL COMPOUNDS (Shahana & Yardily, 2020).
- J. Hillgren, M. K. Dahlgren, T. M. To, M. Elofsson (2010). Synthesis of [4-(2-Hydroxyphenyl)thiazol-2-yl]methanones (Hillgren et al., 2010).
- S. Prasad, C. Anandakumar, A. Raghu, K. R. Reddy, M. Urs, S. Naveen (2018). Synthesis, structural exploration and Hirshfeld surface analysis (Prasad et al., 2018).
Scientific Research Applications
Structural and Spectral Characterization
Compounds related to (2-(3-Fluorophenyl)thiazolidin-3-yl)(5-phenylisoxazol-3-yl)methanone have been synthesized and characterized through various spectroscopic techniques including UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. The structural optimization and vibrational spectra interpretations were conducted using density functional theory (DFT) calculations. These studies help in understanding the structural changes in the molecule due to substitutions and provide insights into the thermodynamic stability and reactivity of these compounds. Moreover, molecular docking studies suggest potential antibacterial activity, highlighting their application in developing novel antimicrobial agents (Shahana & Yardily, 2020).
Acetylcholinesterase Inhibition
Arylisoxazole-phenylpiperazine derivatives, structurally similar to the compound , have been designed, synthesized, and evaluated for their inhibitory activity towards acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These compounds have shown selective inhibition towards AChE, with significant potency, suggesting their potential in treating conditions associated with cholinergic dysfunction, such as Alzheimer's disease. Kinetic studies and docking simulations support their mode of action by binding to both the catalytic and peripheral anionic sites of the enzymes (Saeedi et al., 2019).
Solid-State Characterization
Solid-state nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed for the comprehensive characterization of certain pharmaceutical compounds and their precursors, including those with structural elements similar to this compound. These techniques provide detailed structural and spectral information, crucial for understanding the compound's behavior in solid forms, which is essential for pharmaceutical formulation and quality control processes (Wielgus et al., 2015).
Potential Bioisosteres and Antibacterial Agents
Compounds with the thiazolidinone core have been investigated as potential bioisosteres of known antibacterial agents, aimed at inhibiting type III secretion systems in Gram-negative bacteria. This research direction indicates the potential of such compounds, including this compound, in developing new antibacterial drugs that target specific bacterial virulence mechanisms without affecting human cells (Hillgren et al., 2010).
Mechanism of Action
Target of Action
The compound contains a thiazolidine motif and an indole nucleus . Thiazolidine motifs are present in diverse natural and bioactive compounds , and indole derivatives have been found in many important synthetic drug molecules . These motifs can bind with high affinity to multiple receptors
Mode of Action
The mode of action would depend on the specific targets of the compound. Generally, compounds with these motifs can interact with their targets to modulate their activity .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it affects. Indole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
Various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the wide range of activities associated with indole derivatives , the effects could be quite diverse.
properties
IUPAC Name |
[2-(3-fluorophenyl)-1,3-thiazolidin-3-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O2S/c20-15-8-4-7-14(11-15)19-22(9-10-25-19)18(23)16-12-17(24-21-16)13-5-2-1-3-6-13/h1-8,11-12,19H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGKAGUXCJYYSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)C2=NOC(=C2)C3=CC=CC=C3)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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